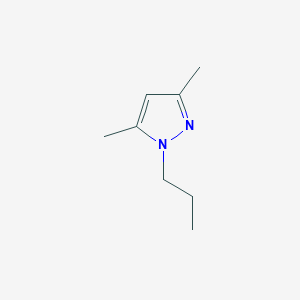

3,5-dimethyl-1-propyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-5-10-8(3)6-7(2)9-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAZWCVKENKOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505497 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-02-3 | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3,5 Dimethyl 1 Propyl 1h Pyrazole and Analogous 1 Alkyl 3,5 Dimethylpyrazoles

Regioselective N-Alkylation Strategies for Pyrazole (B372694) Annulation

The direct N-alkylation of a pre-formed 3,5-dimethylpyrazole (B48361) ring is a common and efficient strategy for the synthesis of 1-alkyl-3,5-dimethylpyrazoles. However, the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring presents a challenge in achieving regioselectivity. The choice of reaction conditions, including the base, solvent, and alkylating agent, plays a crucial role in directing the alkylation to the desired N1 position.

Precision Synthesis of the 1-Propyl Substituent via N-Alkylation

The introduction of a propyl group onto the N1 position of 3,5-dimethylpyrazole is typically achieved through nucleophilic substitution reaction using a suitable propylating agent. Traditional methods often involve the deprotonation of 3,5-dimethylpyrazole with a base to form the pyrazolate anion, which then acts as a nucleophile.

Commonly employed methods for the N-alkylation of pyrazoles include using alkyl halides under basic conditions. mdpi.comsemanticscholar.org For the synthesis of 3,5-dimethyl-1-propyl-1H-pyrazole, this would involve the reaction of 3,5-dimethylpyrazole with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). mdpi.comnih.gov The choice of solvent can also influence the reaction's efficiency and regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) being frequently used. beilstein-journals.org

Alternative approaches, such as the Mitsunobu reaction, offer another route for N-alkylation. mdpi.comsemanticscholar.org This method allows for the alkylation of the pyrazole nitrogen with an alcohol, in this case, propanol, using a combination of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

The following table summarizes typical conditions for the N-propylation of 3,5-dimethylpyrazole:

Table 1: Reaction Conditions for N-Propylation of 3,5-Dimethylpyrazole| Alkylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| 1-Bromopropane | NaH | THF/DMF | Room Temperature to 60°C |

| 1-Iodopropane | K2CO3 | Acetonitrile/DMF | Room Temperature to Reflux |

| Propanol (Mitsunobu) | PPh3/DEAD | THF | 0°C to Room Temperature |

This table presents generalized conditions and specific optimizations may be required for optimal yield and regioselectivity.

Mechanistic Insights into N1/N2 Regioselectivity in Pyrazole Alkylation Influenced by 3,5-Dimethyl Groups

The regioselectivity of the N-alkylation of unsymmetrical pyrazoles is a well-documented challenge, with the outcome being influenced by a combination of steric and electronic factors. In the case of 3,5-dimethylpyrazole, while the molecule is symmetrical, the principles governing regioselectivity in unsymmetrical pyrazoles provide valuable insight. The presence of the two methyl groups at the 3 and 5 positions significantly influences the steric environment around the N1 and N2 positions.

Alkylation can occur at either of the two nitrogen atoms, leading to two potential regioisomers if the pyrazole is unsymmetrically substituted. For 3,5-dimethylpyrazole, alkylation at N1 or N2 leads to the same product due to its symmetry. However, in unsymmetrically substituted pyrazoles, the major product is often determined by sterics, with the alkyl group preferentially attaching to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org

Computational studies have been employed to understand the factors governing regioselectivity in N-alkylation of pyrazole derivatives. uab.cat These studies often reveal that the thermodynamic stability of the resulting N-alkylated pyrazole regioisomers can be a determining factor. In many cases, the N1-alkylated isomer is thermodynamically more stable than the N2-alkylated isomer. The reaction conditions can be tuned to favor the thermodynamic or kinetic product. For instance, the use of a strong, non-coordinating base and a polar aprotic solvent often favors the formation of the thermodynamically more stable N1-isomer. Conversely, conditions that promote tight ion pair formation may lead to different regiochemical outcomes. beilstein-journals.org

Advanced Catalytic Systems for Controlled N-Alkylation (e.g., Biocatalysis, Transition Metal Catalysis)

To overcome the challenges of regioselectivity and to develop more sustainable synthetic routes, advanced catalytic systems have been explored for the N-alkylation of pyrazoles.

Biocatalysis: Engineered enzymes have emerged as powerful tools for achieving highly selective N-alkylation of pyrazoles. nih.govnih.gov A two-enzyme cascade system has been reported where one enzyme generates a non-natural S-adenosyl-l-methionine analog from a simple haloalkane (like iodopropane), and a second, engineered methyltransferase, transfers the alkyl group to the pyrazole with exceptional regioselectivity (>99%). nih.govnih.gov This biocatalytic approach offers a green and highly efficient method for the synthesis of N-alkylpyrazoles, including 1-propyl-3,5-dimethylpyrazole. nih.govresearchgate.net

Transition Metal Catalysis: Transition metal-catalyzed N-alkylation reactions have also been developed. mdpi.comsemanticscholar.org Copper-catalyzed methods, for example, have been utilized for the N-arylation of pyrazoles and can be adapted for N-alkylation. nih.gov These methods often proceed under milder conditions compared to traditional methods and can exhibit high regioselectivity. For instance, copper-catalyzed domino reactions have been shown to facilitate the formation of N-functionalized pyrazoles in a one-pot fashion. nih.gov

The following table provides an overview of advanced catalytic systems for pyrazole N-alkylation:

Table 2: Advanced Catalytic Systems for Pyrazole N-Alkylation| Catalytic System | Catalyst | Alkyl Source | Key Advantage |

|---|---|---|---|

| Biocatalysis | Engineered Methyltransferase | Haloalkanes | High Regioselectivity (>99%) |

| Transition Metal Catalysis | Copper Salts | Alkyl Halides | Mild Reaction Conditions |

This table highlights the potential of these systems for the synthesis of 1-alkyl-3,5-dimethylpyrazoles.

Cyclocondensation and Cycloaddition Protocols for Pyrazole Core Formation

An alternative to N-alkylation of a pre-existing pyrazole is the construction of the 1-propyl-3,5-dimethylpyrazole ring system through cyclocondensation or cycloaddition reactions. These methods involve the reaction of a propyl-containing precursor with a suitable synthon to form the pyrazole core directly.

The most classic and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govbeilstein-journals.org For the synthesis of this compound, this would involve the reaction of acetylacetone (B45752) (2,4-pentanedione) with propylhydrazine. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by acid. google.comchemicalbook.com

[3+2] Cycloaddition Approaches to Substituted Pyrazoles

[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. nih.govacs.org These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One common approach involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with alkenes or alkynes. nih.govacs.org For the synthesis of a 1-propyl-3,5-disubstituted pyrazole, a nitrile imine bearing a propyl group on the nitrogen could be reacted with an appropriate alkyne. Another strategy utilizes the reaction of diazo compounds with alkynes. researchgate.net The regioselectivity of these cycloadditions is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org

Hybrid and Domino Reaction Sequences for Pyrazole Ring Construction

Modern synthetic organic chemistry increasingly relies on the development of domino or cascade reactions, where multiple bond-forming events occur in a single pot, leading to a significant increase in molecular complexity with high atom economy. nih.govbohrium.com Several domino strategies have been developed for the construction of substituted pyrazoles. acs.orgnih.gov

These sequences can involve a combination of reactions such as Michael addition, cyclization, and condensation. For instance, a domino reaction could be initiated by the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization with a hydrazine derivative to form the pyrazole ring. nih.gov Such strategies can provide rapid access to complex pyrazole structures from simple starting materials. researchgate.net

Sustainable and Energy-Efficient Synthetic Techniques

In recent years, the field of chemical synthesis has seen a significant shift towards greener and more energy-efficient methodologies. rsc.org This has led to the widespread adoption of techniques such as microwave irradiation, ultrasound, and mechanochemistry in the synthesis of pyrazole derivatives. rsc.orgrsc.org These methods offer substantial advantages over traditional heating, including drastically reduced reaction times, improved energy efficiency, and often higher product yields. nih.gov

Microwave-Assisted Pyrazole Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrazole rings. rsc.orgnih.govdergipark.org.tr This technique utilizes microwave irradiation to directly and rapidly heat the reaction mixture, often leading to a significant reduction in reaction times compared to conventional heating methods. nih.govdergipark.org.tr The synthesis of 1,5-di-p-tolyl-3-(trifluoromethyl)-1H-pyrazole, for example, was achieved with high yield at 160°C in a microwave reactor. dergipark.org.tr

The application of microwave irradiation is versatile, facilitating various reaction types for pyrazole synthesis. For instance, the SN2-like sequential heterocyclization of alkyl dihalides with hydrazine can be accomplished in an aqueous medium under microwave irradiation at 120°C in the presence of a weak base, yielding pyrazoles in 60-80% yield. dergipark.org.tr Similarly, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives has been efficiently carried out through microwave-assisted cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of glacial acetic acid. nih.gov This method involved microwave irradiation for 10 minutes at 280 W. nih.gov

Solvent-free microwave-assisted synthesis represents a particularly sustainable approach. nih.gov For example, the reaction of 3,5-dimethylpyrazole with phenyl glycidyl (B131873) ether at 120°C under microwave irradiation for one minute, without any solvent, yielded 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol in 51% yield. nih.gov Another example is the 1,3-dipolar cycloaddition of nitrilimines with 5-arylidene-2-arylimino-4-thiazolidinones, which was performed at 130°C for 15 minutes under microwave irradiation without a solvent to produce 1,3,4-triaryl-5-N-arylpyrazole-carboxamides. dergipark.org.tr

The following table summarizes various microwave-assisted syntheses of pyrazole derivatives:

| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| 4-methylacetophenone, ethyl trifluoroacetate | None | 160°C, 10 min | (Z)-4,4,4-trifluoro-3-hydroxy-1-(p-tolyl)but-2-en-1-one | 96 | dergipark.org.tr |

| (Z)-4,4,4-trifluoro-3-hydroxy-1-(p-tolyl)but-2-en-1-one, 4-methylphenylhydrazine | Silica-supported toluenesulfonic acid | 160°C, microwave | 1,5-di-p-tolyl-3-(trifluoromethyl)-1H-pyrazole | Not specified | dergipark.org.tr |

| Enones, semicarbazide (B1199961) hydrochloride | Pyridine, Methanol/water (3:1) | 100 W, 70°C, 2.2 bar, 4 min | 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 82-96 | dergipark.org.tr |

| 3,5-dimethylpyrazole, phenyl glycidyl ether | None (solvent-free) | 120°C, 1 min | 3,5-dimethyl-α-(phenoxymethyl)-1H-pyrazole-1-ethanol | 51 | nih.gov |

| 3-chloro-5-methyl-1H-pyrazole, phenyl glycidyl ether | None (solvent-free) | 120°C, 1 min | 1-(3-Chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | 26 | nih.gov |

| Chalcones, hydrazine hydrate | Glacial acetic acid | 280 W, 10 min | 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole | Not specified | nih.gov |

| 16-cyano-3β-hydroxy-androst-5-en-17-one, arylhydrazine hydrochloride | NaOAc, EtOH | 120°C, 10 min | D-ring-condensed 5-amino-1-arylpyrazoles | Good | mdpi.com |

Ultrasound and Mechanochemical Enhancements in Pyrazole Derivatization

Ultrasound irradiation and mechanochemical methods are other green techniques that have been successfully applied to the synthesis of pyrazole derivatives. rsc.orgrsc.org Ultrasound-assisted synthesis utilizes high-frequency sound waves to induce cavitation, which can significantly accelerate reaction rates and improve yields, often under milder conditions than conventional methods. nih.govnih.gov

A notable example is the catalyst-free, one-pot synthesis of pyrazoles from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326) or ammonium (B1175870) acetate (B1210297) in water under ultrasound irradiation. nih.gov This method is environmentally friendly and avoids the need for traditional chromatographic purification. nih.gov Similarly, the synthesis of pyranopyrazole derivatives has been achieved through a catalyst-free multicomponent reaction in water facilitated by ultrasonic irradiation, yielding excellent results. nih.gov The synthesis of pyrazoline derivatives from chalcones has also been successfully achieved using ultrasound, highlighting a sustainable approach that reduces energy consumption and solvent usage. nih.gov

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free alternative for pyrazole synthesis. rsc.org While less common than microwave or ultrasound techniques, it provides distinct sustainability advantages. rsc.org

The following table details examples of ultrasound-assisted pyrazole synthesis:

| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, malononitrile/ammonium acetate | None, Water | Ultrasound irradiation | Pyrazoles | Good to excellent | nih.govresearchgate.net |

| Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | None, Water | Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | Excellent | nih.gov |

| Phenylurenyl chalcones, hydrazine | Not specified | Ultrasound | Pyrazolines | 64-82 | nih.gov |

Multicomponent Reaction (MCR) Approaches for Diversified Pyrazole Structures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.orgbeilstein-journals.org This approach is particularly valuable for generating libraries of structurally diverse pyrazole derivatives for applications in drug discovery and materials science. nih.govrsc.org

A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. rsc.orgtsijournals.com For instance, 3,5-dimethyl-1-phenyl-1H-pyrazole can be synthesized from acetylacetone and phenylhydrazine (B124118) in ethanol using a cerium-based catalyst. rsc.org Variations of this reaction allow for the introduction of different substituents on the pyrazole ring.

Four-component reactions are also widely used to construct more complex pyrazole-fused heterocycles. nih.govmdpi.com The synthesis of dihydropyrano[2,3-c]pyrazoles, for example, can be achieved through a one-pot reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov Catalysts such as piperidine (B6355638) or taurine (B1682933) can be employed to promote these reactions, often in green solvents like water. rsc.orgmdpi.com

The following table provides examples of multicomponent reactions for pyrazole synthesis:

| Reaction Type | Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |

| Three-component | 1,3-dicarbonyl compound, phenyl hydrazine | [Ce(L-Pro)2]2(Oxa), Ethanol | 3,5-dimethyl-1-phenyl-1H-pyrazole | Not specified | rsc.org |

| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | Not specified | beilstein-journals.org |

| Four-component | Aldehydes, manonitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | Not specified | rsc.org |

| Four-component | Aldehydes, acyl hydrazides, malononitrile | Taurine, Water | β-keto fused pyrazole scaffolds | Good to excellent | rsc.org |

| Four-component | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine, Water | Pyrano[2,3-c]pyrazole derivatives | 85-93 | mdpi.com |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 | Highly substituted pyrano[2,3-c]pyrazoles | 81-91 | mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dimethyl 1 Propyl 1h Pyrazole

High-Resolution NMR Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3,5-dimethyl-1-propyl-1H-pyrazole.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For this compound, distinct signals are expected for the methyl groups, the propyl chain, and the lone proton on the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electron density around the nuclei. For instance, the protons of the methyl groups attached to the pyrazole ring would appear at a characteristic chemical shift, while the protons of the propyl group (CH₂-CH₂-CH₃) would show separate signals with specific splitting patterns due to spin-spin coupling. rsc.orgnih.gov

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. rsc.orgnih.gov The carbon atoms of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. researchgate.net The C3 and C5 carbons, being attached to methyl groups, will have different shifts compared to the C4 carbon. Similarly, the three carbon atoms of the propyl group will each exhibit a unique signal. The chemical shifts in ¹³C NMR are sensitive to the substitution pattern on the pyrazole ring. bohrium.comcdnsciencepub.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values based on typical ranges for similar structures and may not represent exact experimental values.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H4 (pyrazole ring) | ~5.8-6.0 | - |

| C3 (pyrazole ring) | - | ~148 |

| C4 (pyrazole ring) | - | ~105 |

| C5 (pyrazole ring) | - | ~139 |

| N-CH₂ (propyl) | ~3.8-4.0 (triplet) | ~50-55 |

| CH₂-CH₂ (propyl) | ~1.7-1.9 (sextet) | ~23-28 |

| CH₃ (propyl) | ~0.8-1.0 (triplet) | ~10-15 |

| C3-CH₃ | ~2.2-2.3 (singlet) | ~12-15 |

| C5-CH₃ | ~2.1-2.2 (singlet) | ~10-13 |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure and differentiating between possible regioisomers. nih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netresearchgate.net For this compound, COSY would show correlations between the adjacent protons of the propyl group (N-CH₂ with CH₂-CH₂ and CH₂-CH₂ with CH₃).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. researchgate.netresearchgate.net This allows for the direct assignment of the protonated carbons in the molecule by linking the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net This is crucial for establishing the connectivity across the entire molecule. For instance, correlations between the N-CH₂ protons and the C3 and C5 carbons of the pyrazole ring would confirm the attachment of the propyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. capes.gov.br This can be used to confirm the regiochemistry and conformation of the molecule. For example, NOE correlations might be observed between the protons of the N-propyl group and the protons of the adjacent methyl group at the C5 position.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and vibrational modes of the molecule. nih.govresearchgate.net

FT-IR Spectroscopy : The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the methyl and propyl groups are expected in the 2800-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region. mdpi.com The C-N stretching vibrations would also be present. The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the N1-substitution of the pyrazole ring. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrazole ring and the C-C backbone of the propyl group are often strong in the Raman spectrum. nih.gov The combination of FT-IR and Raman data allows for a more complete vibrational assignment. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are approximate ranges and can vary based on the specific molecular environment.)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H stretching (alkyl) | 2850 - 3000 |

| C=C / C=N stretching (pyrazole ring) | 1400 - 1600 |

| CH₂ bending | ~1465 |

| CH₃ bending | ~1375 |

| C-N stretching | 1000 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₁₄N₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂. openresearchlibrary.orgresearchgate.net For this compound, fragmentation could also involve the loss of the propyl group or parts of it, leading to characteristic fragment ions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Supramolecular Interactions

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. fu-berlin.deacs.orgtandfonline.com If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and torsion angles. nih.govnih.gov It would definitively confirm the connectivity and regiochemistry, showing the propyl group attached to one of the nitrogen atoms of the pyrazole ring. Furthermore, X-ray diffraction can reveal information about intermolecular interactions, such as C-H···π interactions, which govern the packing of molecules in the crystal lattice. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. nih.gov Pyrazole and its derivatives typically exhibit absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the substituents on the pyrazole ring. For this compound, the electronic transitions are likely to be π → π* transitions associated with the pyrazole ring. The substitution with alkyl groups may cause a slight shift in the absorption maximum compared to the parent pyrazole. researchgate.net

Quantum Chemical and Computational Investigations of 3,5 Dimethyl 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of various molecular properties. For 3,5-dimethyl-1-propyl-1H-pyrazole, DFT calculations offer a detailed picture of its electronic configuration, three-dimensional structure, and energetic landscape. These calculations are typically performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), to provide a balance of computational cost and accuracy. ekb.egnih.gov

Optimized Geometries and Conformational Landscape of the Propyl Group

Computational methods, particularly DFT, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, the geometry of the pyrazole (B372694) ring itself is relatively planar. researchgate.net However, the attached propyl group introduces conformational flexibility due to rotation around the C-C and N-C single bonds.

Conformational analysis involves mapping the potential energy surface of the molecule as these bonds rotate. Studies on similar N-alkylated pyrazoles show that different rotamers (conformers) exist with varying energies. iu.edu.sa The most stable conformer corresponds to the global minimum on the potential energy surface, representing the most likely structure of the molecule. For the propyl group, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. The specific orientation of the propyl chain relative to the pyrazole ring is determined by a balance of steric and electronic effects. DFT calculations can identify these low-energy conformations and the energy barriers between them. iu.edu.saunibo.it

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

For pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. DFT calculations provide the energies of these orbitals and their visualization. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)

These descriptors, calculated via DFT, help in comparing the reactivity of different pyrazole derivatives. ekb.egbiointerfaceresearch.com

Table 1: Representative Global Reactivity Descriptors for a Pyrazole Derivative (Calculated via DFT) Note: The following values are illustrative for a generic pyrazole derivative and are intended to represent the type of data obtained from DFT calculations.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -8.55 |

| LUMO Energy | ELUMO | -1.51 |

| HOMO-LUMO Gap | ΔE | 7.04 |

| Ionization Potential | I | 8.55 |

| Electron Affinity | A | 1.51 |

| Global Hardness | η | 3.52 |

| Chemical Potential | μ | -5.03 |

| Global Electrophilicity Index | ω | 3.60 |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. jocpr.comresearchgate.net Theoretical calculations are performed on the optimized molecular geometry. The correlation between the calculated and experimental chemical shifts for various pyrazole derivatives is generally strong, confirming the accuracy of the computational model. researchgate.netnih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. jocpr.com These frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By comparing the computed spectrum with the experimental one, vibrational modes can be assigned to specific bonds and functional groups, such as C-H stretches of the methyl and propyl groups or pyrazole ring deformations. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. biointerfaceresearch.comnih.gov The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands. Comparing theoretical and experimental UV-Vis spectra helps in understanding the electronic structure and chromophores within the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space Exploration

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space and the study of time-dependent processes. mdpi.comnih.gov

For this compound, MD simulations can be used to:

Explore the full range of conformations of the propyl group and its interaction with the pyrazole ring in a solvent environment. nih.gov

Study the flexibility of the molecule and identify the most populated conformational states.

Simulate the molecule's interactions with other molecules, such as solvents or biological macromolecules, providing a dynamic picture of intermolecular forces. researchgate.net

Quantum Chemical Calculations on Tautomerism and Proton Transfer Equilibria in Pyrazole Systems

Unsymmetrically substituted 1H-pyrazoles, such as 3,5-dimethyl-1H-pyrazole, can exist as two different tautomers due to the migration of a proton between the two nitrogen atoms. nih.govpurkh.com This tautomerism is a key feature of the parent pyrazole ring. nih.gov Quantum chemical calculations have been extensively used to study the thermodynamics and kinetics of this proton transfer.

Studies show that the relative stability of the tautomers is influenced by the electronic nature of the substituents on the ring. researchgate.net Furthermore, the energy barrier for the proton transfer can be significantly lowered by the presence of solvent molecules, particularly water, which can act as a proton shuttle. nih.govnih.gov

However, in this compound, the N-alkylation "locks" the structure into a single form, preventing this type of annular tautomerism. The proton on the nitrogen is replaced by a propyl group, which is not readily transferred. The computational study of tautomerism in the parent compound, 3,5-dimethyl-1H-pyrazole, is crucial for understanding the reactivity and the subsequent regioselectivity of the N-alkylation reaction that forms the title compound.

Computational Assessment of Regioselectivity in N-Alkylation Processes

The synthesis of this compound from 3,5-dimethyl-1H-pyrazole and a propylating agent can potentially yield two different isomers, as the propyl group can attach to either of the two nitrogen atoms. The prediction of which isomer will be the major product is a question of regioselectivity.

DFT calculations are a powerful tool for assessing this regioselectivity. acs.orguab.cat The reaction mechanism for N-alkylation can be modeled computationally. By calculating the energies of the transition states for the alkylation at each nitrogen atom, one can predict the preferred reaction pathway. nih.govresearchgate.net The pathway with the lower activation energy barrier will be kinetically favored, leading to the major product. researchgate.net Local reactivity descriptors, such as Fukui functions derived from DFT, can also be used to predict the most nucleophilic nitrogen atom, which is the most likely site of alkylation. nih.gov These computational predictions often show excellent agreement with experimental results, justifying the observed regioselectivity in the synthesis of N-substituted pyrazoles. nih.govacs.org

Investigation of Intermolecular Interactions and Self-Assembly through Theoretical Models

Theoretical models and computational chemistry serve as powerful tools to elucidate the nature of intermolecular interactions and predict the self-assembly behavior of molecules like this compound. While specific experimental data on the self-assembly of this particular compound is not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous pyrazole derivatives. These studies help in understanding the fundamental forces that govern molecular aggregation and the formation of supramolecular structures.

The primary non-covalent interactions that are expected to dictate the intermolecular behavior of this compound include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···π hydrogen bonds. The presence of the propyl group introduces conformational flexibility, which can also influence the packing and self-assembly of the molecules.

Theoretical investigations into related pyrazole systems often employ methods like Density Functional Theory (DFT) to analyze the geometry and electronic structure of molecular dimers and larger clusters. These calculations can quantify the strength of various intermolecular interactions. For instance, studies on other substituted pyrazoles have highlighted the importance of hydrogen bonding in directing their supramolecular assembly. lookchem.com

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a large ensemble of molecules over time, providing a window into the initial stages of self-assembly. nih.govnih.gov By simulating the system at different temperatures and concentrations, it is possible to predict whether the molecules will remain dispersed or aggregate to form ordered structures. For pyrazole-based systems, MD simulations have been used to understand their binding with biological macromolecules and to explore their potential as inhibitors. nih.govnih.gov

The self-assembly of molecules into larger architectures is often a competition between intermolecular interactions and the entropy of the system. In the case of this compound, the balance between the hydrophobic interactions of the propyl and methyl groups and the polar interactions of the pyrazole ring will be a key determinant of its self-assembly behavior. Computational models can help to dissect these contributions. For example, studies on supramolecular gels have shown that even subtle changes in molecular structure, such as the position of a substituent, can dramatically alter gelation performance by affecting the balance of inter- and intramolecular forces. mdpi.com

To provide a more quantitative understanding, theoretical calculations can be used to determine key molecular properties that influence intermolecular interactions. These properties, derived from quantum chemical calculations, can offer predictive insights into the self-assembly propensity of this compound.

Below is a table of theoretically calculated molecular descriptors for this compound, which are instrumental in understanding its potential for intermolecular interactions.

| Property | Value | Significance in Intermolecular Interactions |

|---|---|---|

| Molecular Weight | 138.21 g/mol | Influences van der Waals forces and diffusion. |

| Topological Polar Surface Area (TPSA) | 17.8 Ų | Relates to the potential for polar interactions, including hydrogen bonding. |

| Calculated logP (XLogP3) | 1.9 | Indicates the hydrophobicity of the molecule, influencing its behavior in different solvents and hydrophobic interactions. |

| Hydrogen Bond Donors | 0 | The molecule does not have traditional hydrogen bond donor groups (like O-H or N-H). |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. |

The data in Table 1 suggests that while this compound lacks traditional hydrogen bond donors, its nitrogen atoms can participate in hydrogen bonding with suitable donor molecules. The moderate logP value points to a balance between hydrophilic and hydrophobic character, which is often a prerequisite for self-assembly in specific solvent systems.

Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the regions of the molecule that are most likely to participate in charge-transfer interactions, which are a component of many intermolecular associations.

| Orbital | Energy (eV) | Region of Localization | Implication for Intermolecular Interactions |

|---|---|---|---|

| HOMO | -6.5 | Primarily on the pyrazole ring | Indicates the pyrazole ring is the most likely site for electron donation in charge-transfer interactions. |

| LUMO | 1.2 | Distributed over the pyrazole ring and alkyl substituents | Suggests these regions are potential sites for electron acceptance. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap generally indicates higher kinetic stability and lower chemical reactivity. |

Note: The values in Table 2 are conceptual and representative for a generic alkyl-pyrazole, as specific published data for this compound was not available. They serve to illustrate the type of information that would be obtained from quantum chemical calculations.

Advanced Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1 Propyl 1h Pyrazole

Detailed Mechanisms of Regioselective N-Alkylation at the Pyrazole (B372694) Ring

The N-alkylation of pyrazoles is a fundamental transformation for creating diverse derivatives. However, the presence of two adjacent nitrogen atoms in the pyrazole ring often leads to the formation of regioisomeric products. The regioselectivity of N-alkylation is a critical aspect, influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. researchgate.netbeilstein-journals.org

For 3,5-dimethylpyrazole (B48361), the parent compound for 3,5-dimethyl-1-propyl-1H-pyrazole, alkylation can theoretically occur at either the N1 or N2 position. The presence of the two methyl groups at the 3 and 5 positions creates a sterically hindered environment around the nitrogen atoms. The reaction of 3,5-dimethylpyrazole with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base is a common method for the synthesis of this compound.

The mechanism of this N-alkylation typically involves the deprotonation of the pyrazole NH group by a base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction. The choice of base and solvent can significantly impact the regioselectivity. For instance, the use of a strong, non-coordinating base in a non-polar solvent may favor the formation of the less sterically hindered product. Conversely, the use of a weaker base and a polar, coordinating solvent might lead to a different regioisomeric ratio. researchgate.netbeilstein-journals.org

Recent advancements have explored enzymatic and catalyst-controlled methods to achieve high regioselectivity in pyrazole alkylation. nih.gov For example, engineered enzymes have been shown to catalyze the alkylation of pyrazoles with simple haloalkanes, including propylation, with exceptional regioselectivity (>99%). nih.gov Additionally, computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the observed regioselectivity by examining the transition states and the non-covalent interactions that drive the reaction towards a specific isomer. researchgate.netnih.gov

Table 1: Factors Influencing Regioselective N-Alkylation of Pyrazoles

| Factor | Influence on Regioselectivity | Key Findings |

| Steric Hindrance | Substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. researchgate.netmdpi.com | The 3,5-dimethyl groups in the pyrazole ring create a sterically demanding environment. researchgate.net |

| Electronic Effects | Electron-withdrawing or -donating groups on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. beilstein-journals.org | The electronic nature of substituents influences the charge distribution on the pyrazole ring. beilstein-journals.org |

| Reaction Conditions | The choice of base, solvent, and temperature can significantly affect the ratio of N1 to N2 alkylated products. researchgate.netbeilstein-journals.org | The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases. conicet.gov.ar |

| Catalysts | Transition metal catalysts and biocatalysts can provide high levels of regiocontrol. nih.govrsc.org | Engineered enzymes have achieved >99% regioselectivity for pyrazole alkylation. nih.gov |

| Nature of Alkylating Agent | The structure of the alkylating agent can influence the reaction pathway and regiochemical outcome. | The reactivity of the alkyl halide (iodide > bromide > chloride) affects the reaction rate. |

Functionalization of the Propyl Side Chain for Derivative Synthesis

The propyl side chain at the N1 position of this compound offers a site for further chemical modification, enabling the synthesis of a wide array of derivatives with potentially novel properties.

Nucleophilic Substitution Reactions on Modified Propyl Groups

While direct nucleophilic substitution on an unactivated propyl group is challenging, it can be facilitated by introducing a leaving group on the propyl chain. For instance, if the starting material for the synthesis of the pyrazole was a di-halogenated propane, a terminal halide could remain on the propyl chain, which would be susceptible to nucleophilic attack.

More commonly, the propyl group can be functionalized post-synthesis. For example, selective oxidation of a terminal methyl group to a hydroxymethyl group, followed by conversion to a tosylate or mesylate, would create an excellent leaving group. This modified propyl chain would then be reactive towards a variety of nucleophiles, such as amines, thiols, and cyanides, allowing for the introduction of diverse functional groups. A study by Grotjahn et al. demonstrated a flexible synthesis of pyrazoles with functionalized side chains at C3, where a key step involved the conversion of a terminal alcohol to a chloride, which then underwent nucleophilic substitution. nih.gov Although this study focused on C3 functionalization, the principles are applicable to the N1-propyl side chain.

Oxidation and Reduction Pathways of Alkyl Substituents

The alkyl side chains of pyrazoles can undergo oxidation, although the pyrazole ring itself is generally stable to oxidizing agents. globalresearchonline.net The oxidation of the propyl group on this compound would likely occur at the terminal methyl group or the methylene (B1212753) group adjacent to the pyrazole ring, depending on the oxidant used. For example, strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl side chains to carboxylic acids. globalresearchonline.net

Reduction of the pyrazole ring is generally difficult due to its aromatic nature. globalresearchonline.net However, the substituents on the ring can be modified through reduction. For example, if a carbonyl group were introduced onto the propyl side chain, it could be readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core, Influenced by 3,5-Dimethyl Groups

The electronic properties of the pyrazole ring, influenced by the two nitrogen atoms and the substituents, dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, which is the most electron-rich carbon. pharmaguideline.comchemicalbook.com The presence of the two methyl groups at the C3 and C5 positions in this compound further activates the C4 position towards electrophilic attack due to their electron-donating inductive effect. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. globalresearchonline.net For example, nitration of pyrazole typically yields the 4-nitro derivative. globalresearchonline.net

Nucleophilic substitution on the pyrazole ring is less common due to the electron-rich nature of the ring. However, it can occur at the C3 and C5 positions, especially if a good leaving group is present. nih.gov The presence of the electron-donating methyl groups at these positions in this compound would generally disfavor nucleophilic attack. For nucleophilic aromatic substitution to occur on the pyrazole ring, strong electron-withdrawing groups are typically required to activate the ring. encyclopedia.pub

Cycloaddition and Ring-Opening Reaction Mechanisms for Pyrazole-Containing Scaffolds

Pyrazoles can participate in cycloaddition reactions, acting as either the diene or dienophile component, although this is less common for the aromatic pyrazole ring itself. More frequently, pyrazole derivatives are synthesized through cycloaddition reactions. nih.govbeilstein-journals.org The [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with an alkyne or alkene is a powerful method for constructing the pyrazole ring. nih.govrsc.orgrsc.org

Ring-opening reactions of the pyrazole core are also known, though they often require harsh conditions or specific activation. For example, deprotonation at the C3 position with a strong base can lead to ring cleavage. pharmaguideline.com Additionally, oxidative ring-opening of certain pyrazole derivatives, such as 1H-pyrazol-5-amines, has been reported to yield functionalized acyclic compounds. researchgate.net In some cases, ring-opening can be part of a cascade reaction sequence, leading to the formation of new heterocyclic systems. mdpi.comorganic-chemistry.org

Table 2: Summary of Reactivity for this compound

| Reaction Type | Position of Reactivity | Influencing Factors | Typical Products |

| N-Alkylation | N1/N2 | Steric hindrance, electronics, base, solvent researchgate.netbeilstein-journals.org | N-alkylated pyrazole isomers |

| Side Chain Functionalization | Propyl group | Introduction of leaving groups, oxidizing/reducing agents nih.gov | Derivatives with modified propyl chains (alcohols, amines, etc.) |

| Electrophilic Substitution | C4 | Electron-donating methyl groups globalresearchonline.netpharmaguideline.com | 4-substituted pyrazoles (nitro, halo, etc.) |

| Nucleophilic Substitution | C3/C5 (with leaving group) | Electron-donating methyl groups (disfavoring) nih.govencyclopedia.pub | Substituted pyrazoles (if activated) |

| Cycloaddition | Pyrazole ring (less common) | Reaction partners (dipolarophiles/dienes) | Fused heterocyclic systems |

| Ring-Opening | C3 (with strong base), other positions | Strong bases, specific activating groups, oxidants pharmaguideline.comresearchgate.net | Acyclic compounds, rearranged heterocycles |

Coordination Chemistry and Ligand Design Incorporating 3,5 Dimethyl 1 Propyl 1h Pyrazole Motifs

Design and Synthesis of Pyrazole-Based Ligands for Transition Metal Complexes

The synthesis of pyrazole-based ligands is a cornerstone of modern coordination chemistry, allowing for the creation of a diverse range of metal complexes with tailored properties. nih.gov The reaction of pyrazole (B372694) derivatives with various metal salts leads to the formation of coordination compounds where the pyrazole acts as a ligand, donating its electron pair to the metal center. researchgate.netnih.gov

The substituents on the pyrazole ring play a crucial role in determining the coordination behavior of the ligand and the properties of the resulting metal complex. The N1-propyl group and the 3,5-dimethyl groups in 3,5-dimethyl-1-propyl-1H-pyrazole exert significant steric and electronic effects.

Steric Effects: The bulky propyl group at the N1 position and the methyl groups at the 3 and 5 positions create steric hindrance around the coordinating nitrogen atom (N2). This steric bulk can influence the coordination number and geometry of the metal center, often favoring lower coordination numbers and distorted geometries. nih.govboisestate.edu For instance, in complexes with bulky ligands, mononuclear species are often observed in both the solid state and in solution, with the degree of distortion from ideal tetrahedral geometry depending on the size of the ligand substituents. boisestate.edu

The interplay of these effects allows for the fine-tuning of the ligand's properties, which in turn influences the catalytic activity, magnetic properties, and photophysical characteristics of the resulting transition metal complexes.

Key characterization techniques include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the pyrazole ligand and to observe shifts in these bands upon coordination to a metal ion. nih.govnih.gov This provides evidence of ligand-metal bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. researchgate.netnih.gov Changes in the chemical shifts of the pyrazole protons and carbons upon coordination can provide information about the electronic environment of the ligand.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. nih.gov

Mass Spectrometry: Mass spectrometry helps to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Conductivity Measurements: Molar conductance measurements in solution can indicate whether the complex is an electrolyte or a non-electrolyte, providing information about the nature of the counter-ions.

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the ligand. researchgate.netresearchgate.net

| Technique | Information Obtained | References |

| Single-Crystal X-ray Diffraction | 3D structure, bond lengths, bond angles, coordination geometry | researchgate.netdnu.dp.ua |

| Infrared (IR) Spectroscopy | Ligand coordination, functional group identification | nih.govnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Solution structure, ligand environment | researchgate.netnih.gov |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | nih.gov |

| Mass Spectrometry | Molecular weight, composition | nih.gov |

| Conductivity Measurements | Electrolytic nature | |

| Thermal Analysis (TGA) | Thermal stability, decomposition | researchgate.netresearchgate.net |

Engineering Metal-Organic Frameworks (MOFs) with Pyrazole Linkers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to tailor the organic linker is a key feature of MOFs, allowing for the design of materials with specific properties for a wide range of applications. digitellinc.com Pyrazole-based linkers, including derivatives of this compound, are of particular interest due to the stability they impart to the resulting MOF structure. acs.org

The rational design of MOFs involves the careful selection of metal nodes and organic linkers to achieve a desired topology and functionality. rsc.org Pyrazole-functionalized linkers offer several advantages in this regard:

Robustness: Pyrazolate-based MOFs often exhibit high thermal and chemical stability, which is a crucial requirement for many practical applications. acs.orgnih.govacs.org This stability is attributed to the strong coordination bonds formed between the pyrazolate nitrogen atoms and the metal centers. acs.org

Tunable Pore Environments: The pores of MOFs can be functionalized by incorporating specific chemical groups into the pyrazole linker. escholarship.org This allows for the creation of "pore chemistry" tailored for specific applications such as gas separation, sensing, and catalysis. digitellinc.com For instance, the introduction of functional groups can modify the adsorption properties of the MOF for specific molecules. rsc.org

Structural Diversity: The use of different pyrazole-based linkers and metal ions can lead to a wide variety of MOF architectures, ranging from 2D layered structures to complex 3D frameworks with interconnected channels. acs.org

The design process often involves computational modeling to predict the structure and properties of the resulting MOF before its synthesis.

The porous nature and high surface area of MOFs make them excellent candidates for heterogeneous catalysis. acs.org Pyrazole-based MOFs can be designed to have catalytic activity in several ways:

Open Metal Sites: The metal nodes within the MOF can have open coordination sites that can act as Lewis acid catalysts.

Functionalized Linkers: The pyrazole linker itself can be functionalized with catalytically active groups. nih.gov

Encapsulated Catalysts: The pores of the MOF can be used to encapsulate catalytically active species, such as metal nanoparticles.

A key advantage of MOFs as catalysts is the ability to engineer the active sites with high precision. acs.org By carefully choosing the metal and the pyrazole linker, it is possible to create a specific chemical environment around the active site, which can lead to high selectivity and efficiency in catalytic reactions. acs.org For example, pyrazolate-based MOFs have been shown to be effective catalysts for a variety of organic transformations. acs.org The synergy between the metal center and the framework can play a crucial role in the catalytic performance. acs.org

| Catalytic Application | MOF Type | Key Features | References |

| Selective Synthesis | Perfluorophenylene functionalized metalloporphyrinic MOF (PCN-624) | High chemical robustness, fluorinated nanocages | nih.govacs.org |

| Dehydrogenative C–O Cross Coupling | Ultrastable Cu-Pz-based MOF (PCN-300) | Synergy between Cu-porphyrin center and framework | acs.org |

| Photocatalytic Aerobic Oxidation | Pyrazole–benzothiadiazole–pyrazole based MOF (JNU-204) | Good photon absorption, fast charge separation, chemical stability | acs.org |

The well-defined pore structure and tunable surface chemistry of pyrazole-containing MOFs make them highly promising materials for gas sorption and separation. youtube.com The performance of a MOF in these applications is determined by several factors, including its pore size, pore volume, and the chemical nature of the pore surface.

Selective Gas Uptake: By carefully designing the pore size and introducing specific functional groups on the pyrazole linkers, it is possible to create MOFs that selectively adsorb certain gases over others. rsc.org For example, MOFs with unsaturated metal sites and specific functional moieties lining the pore walls can exhibit strong binding and selective uptake of gases like acetylene (B1199291) and carbon dioxide. rsc.orgrsc.org

High Adsorption Capacity: The high surface area and porosity of MOFs can lead to large gas adsorption capacities.

Reversible Adsorption: For practical applications, it is important that the gas adsorption is reversible, allowing the MOF to be regenerated and reused. Pyrazole-based MOFs have been shown to exhibit reversible adsorption for various gases. digitellinc.com

The interactions between the gas molecules and the MOF framework can range from weak van der Waals forces to stronger interactions like hydrogen bonding with functional groups on the pyrazole linker. dtu.dk These interactions are key to the selective separation of gas mixtures.

Applications in Advanced Materials Science and Chemo/biosensing Technologies

Integration of Pyrazole (B372694) Moieties into Polymeric and Composite Materials

The integration of pyrazole units, particularly the 3,5-dimethylpyrazole (B48361) (3,5-DMP) moiety, into polymeric and composite materials is a strategic approach to developing advanced materials with tailored properties. While research into specific derivatives such as 3,5-dimethyl-1-propyl-1H-pyrazole is part of this broader field, much of the foundational work focuses on the core 3,5-DMP structure. This pyrazole derivative serves as a versatile building block, imparting enhanced thermal stability, specific coordination geometries, and controlled reactivity to the final material. Its incorporation is primarily achieved through two main routes: as a fundamental linking unit in the polymer backbone, such as in coordination polymers, or as a functional additive in thermosetting resins.

As a Ligand in Coordination Polymers:

The 3,5-dimethylpyrazole nucleus is a well-established precursor for ligands in coordination chemistry. wikipedia.org A significant area of research involves using bis(pyrazole) ligands to construct coordination polymers and metal-organic frameworks (MOFs). These materials are of high interest due to their potential applications in areas like catalysis, gas storage, and photoluminescence.

A key example is the use of methylenebis(3,5-dimethylpyrazole) (H2MDP) as a primary ligand to build robust coordination polymers. In one study, six new coordination polymers were synthesized hydrothermally using H2MDP in conjunction with various aromatic carboxylic acids as auxiliary ligands. rsc.org The research demonstrated that the conformation of the H2MDP ligand (cis or trans) plays a crucial role in determining the final architecture of the polymeric network, leading to diverse structures ranging from 2D layers to complex 3D interpenetrated frameworks. rsc.org

The specific metal ions and auxiliary ligands used in these syntheses lead to polymers with distinct structural features and properties, such as photoluminescence and unique magnetic behaviors. rsc.org The details of these synthesized coordination polymers are summarized below.

| Compound Number | Chemical Formula | Metal Ion | Auxiliary Ligand | H2MDP Conformation | Resulting Structure |

|---|---|---|---|---|---|

| 1 | [Co(Cl-BDC)(H2MDP)]·0.5H2O | Co(II) | 2,5-dichloroterephthalic acid (Cl-H2BDC) | trans | 3D triply interpenetrated 'dia' network |

| 2 | [Cd(Cl-BDC)(H2MDP)] | Cd(II) | 2,5-dichloroterephthalic acid (Cl-H2BDC) | cis | 2D 6³-hcb network |

| 3 | [Cd(OH-ip)(H2MDP)2]·H2O | Cd(II) | 5-hydroxy-1,3-benzenedicarboxylic acid (OH-H2ip) | cis | 2D (4,4) net |

| 4 | [Mn(NO2-ip)(H2MDP)(H2O)] | Mn(II) | 5-nitro-1,3-benzenedicarboxylic acid (NO2-H2ip) | cis | 2D undulated 6³-hcb layered framework |

| 5 | [Cu(BTEC)1/2(H2MDP)] | Cu(II) | 1,2,4,5-benzenetetracarboxylic acid (H4BTEC) | trans | Dual (4,4)-connected double-layered structure |

| 6 | [Co(BTEC)1/2(H2MDP)]·H2O | Co(II) | 1,2,4,5-benzenetetracarboxylic acid (H4BTEC) | cis | Dual (3,4)-connected net |

As a Functional Additive in Composite Materials:

Beyond forming the polymer backbone, 3,5-dimethylpyrazole is utilized as a functional additive, particularly in thermosetting resins like polyurethanes and epoxy resins. chemicalbook.com In these applications, it serves multiple roles that are critical for producing high-performance composite materials.

One of its primary functions is as a "blocking agent" for isocyanates, which are key components in polyurethane coatings. wikipedia.orgchemicalbook.com The pyrazole group reacts with the isocyanate, forming a blocked isocyanate that is stable at ambient temperatures. Upon heating, the reaction reverses, freeing the isocyanate to react and cure the resin. This allows for the creation of one-component thermosetting systems with controlled curing times and extended shelf life. chemicalbook.com

| Resin System | Role of 3,5-Dimethylpyrazole | Observed Effect on Material Properties |

|---|---|---|

| Polyurethanes | Blocking Agent | Delays curing time, enabling one-component thermosetting systems. chemicalbook.com |

| Epoxy Resins | Curing Agent / Catalyst | Accelerates the curing process and adjusts reaction selectivity. chemicalbook.com |

| General Polymer Composites | Functional Additive | Improves thermal stability, mechanical strength, and chemical resistance. chemicalbook.com |

| Waterproof Coatings | Functional Additive | Enhances film-forming properties and adhesion. chemicalbook.com |

Concluding Perspectives and Future Research Trajectories

Synthesis and Structural Characterization Advances for 3,5-Dimethyl-1-Propyl-1H-Pyrazole

The synthesis of pyrazole (B372694) derivatives is a well-established field in organic chemistry, with the Knorr pyrazole synthesis, first reported in 1883, remaining a cornerstone. google.com This method typically involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgwikipedia.orgresearchgate.net For the specific synthesis of this compound, the logical and most common precursors would be acetylacetone (B45752) (2,4-pentanedione) and propylhydrazine. This reaction involves the cyclocondensation of the two reactants, often catalyzed by an acid, to form the stable five-membered pyrazole ring. wikipedia.org

The general reaction is as follows: CH₃C(O)CH₂C(O)CH₃ + CH₃CH₂CH₂NHNH₂ → C₉H₁₆N₂ + 2 H₂O

While this synthetic route is highly predictable for this class of compounds, specific experimental data, including detailed structural characterization (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) for this compound, are not extensively detailed in the currently available scientific literature. However, the characterization of analogous compounds, such as 1-aroyl-3,5-dimethyl-1H-pyrazoles and various substituted 3,5-dimethylpyrazoles, has been thoroughly documented using techniques like FT-IR, NMR spectroscopy, and elemental analysis, confirming the expected structures from such syntheses. jocpr.comnih.gov For instance, the structural analysis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, prepared from 4-nitrophenylhydrazine (B89600) and acetylacetone, was confirmed using X-ray crystallography, providing a solid reference for the expected molecular geometry. researchgate.netsemanticscholar.org

Future advances in this area would benefit from a detailed publication of the experimental synthesis and full spectral characterization of this compound. Modern synthetic methodologies, such as microwave-assisted synthesis or flow chemistry, could offer improved yields, reduced reaction times, and more environmentally friendly processes compared to traditional methods. jocpr.com

Table 1: Precursors for the Synthesis of this compound This table is based on the well-established Knorr pyrazole synthesis.

| Reactant | Chemical Name | Role |

|---|---|---|

| Acetylacetone | 2,4-Pentanedione | 1,3-Dicarbonyl source |

| Propylhydrazine | 1-Propylhydrazine | Hydrazine source |

Computational Insights and Predictive Modeling in Pyrazole Chemistry

Computational chemistry has become an indispensable tool for understanding the structural, electronic, and reactive properties of pyrazole derivatives, offering insights that complement experimental findings. evitachem.com Techniques such as Density Functional Theory (DFT) and other quantum mechanical calculations provide a deep look into the electronic structure of these molecules. evitachem.com Molecular docking and dynamics simulations are pivotal in medicinal chemistry for predicting the binding affinity and interaction of pyrazole-based compounds with biological targets like enzymes and receptors. evitachem.com

For this compound, while specific computational studies are not prominent in the literature, the existing research on related pyrazoles provides a clear roadmap for future investigations. Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can correlate the structural features of pyrazole derivatives with their biological activities or physical properties. evitachem.com Such models could be employed to predict the potential applications of this compound, for example, by estimating its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for potential pharmaceutical use. evitachem.com The lipophilic nature of the N-propyl group, combined with the established electronic properties of the 3,5-dimethylpyrazole (B48361) core, could be modeled to predict its behavior in various biological and material science contexts.

Future research should focus on applying these computational tools specifically to this compound to build a theoretical foundation for its properties and guide experimental work.

Table 2: Computational Methods in Pyrazole Research This table summarizes common computational techniques and their applications in the study of pyrazole derivatives.

| Computational Method | Application in Pyrazole Chemistry | Potential Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and spectroscopic properties. evitachem.com | Predicting IR/NMR spectra, understanding electronic distribution. |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). evitachem.com | Screening for potential biological activities. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational changes of pyrazoles in different environments. evitachem.com | Assessing stability of interactions with biological targets or in materials. |

| QSAR/ADMET Prediction | Modeling structure-activity relationships and predicting pharmacokinetic properties. evitachem.com | Guiding the design of derivatives with improved properties. |

Future Directions in Pyrazole-Based Materials and Sensing Applications

The pyrazole scaffold is a versatile building block in materials science and for the development of chemosensors. nbinno.com Pyrazole derivatives are known for their ability to form stable complexes with various metal ions, a property that is harnessed in the creation of sensors. smolecule.com These sensors often work on principles like chelation-enhanced fluorescence (CHEF), where the binding of a specific ion to the pyrazole-based ligand results in a detectable change in fluorescence or color. smolecule.com

While this compound has not been extensively studied for these applications, its structural features suggest potential. The N-propyl group imparts a degree of lipophilicity which could be advantageous for creating sensors soluble in non-aqueous media or for developing materials with specific solubility properties. Furthermore, the pyrazole ring itself provides the necessary nitrogen atoms for coordination with metal ions. For instance, other N-alkylated pyrazoles have been investigated as components in more complex molecules with applications in chemistry and medicine. chemrxiv.org

Future research could explore the synthesis of functionalized derivatives of this compound, for example, by introducing chromophores or fluorophores, to create novel chemosensors. Its potential as a ligand in coordination polymers or metal-organic frameworks (MOFs) is another promising avenue for investigation in materials science.

Table 3: Examples of Pyrazole-Based Chemosensors This table highlights the versatility of the pyrazole scaffold in detecting various ions.

| Pyrazole-Based Sensor | Target Analyte | Detection Method | Reference |

|---|---|---|---|

| Pry-Flu | Ni²⁺ | Colorimetric/Fluorescence | smolecule.com |

| Pry-R6G | Al³⁺ | Colorimetric/Fluorescence | smolecule.com |

| Pyrazoline-based probe | Hg²⁺ | Fluorescence | nbinno.com |

| Pyrazoline derivatives | Zn²⁺ | Fluorescence | nbinno.com |

| Imine based pyrazole ligand (HL) | Cu²⁺ | Colorimetric | evitachem.com |

Interdisciplinary Research Opportunities in Pyrazole Chemistry

The true potential of pyrazole chemistry is realized through interdisciplinary collaboration. The journey of a compound like this compound from a laboratory curiosity to a functional product involves a convergence of multiple scientific disciplines.

Chemistry and Biology: Synthetic organic chemists can create libraries of derivatives based on the this compound scaffold. These compounds can then be screened by biologists and pharmacologists for various therapeutic activities, such as antibacterial, antifungal, or anticancer properties, as has been successfully done with numerous other pyrazole derivatives. nih.gov

Chemistry and Agriculture: Pyrazoles are prominent in the agrochemical industry. smolecule.com Research could be directed towards evaluating this compound and its analogues as potential herbicides, insecticides, or nitrification inhibitors, bridging synthetic chemistry with agricultural science.

Chemistry and Materials Science: The collaboration between synthetic chemists and material scientists is crucial for designing novel polymers, liquid crystals, or coordination complexes. The specific steric and electronic properties conferred by the dimethyl and propyl groups on the pyrazole ring could be exploited to create materials with tailored properties.

Experimental and Computational Chemistry: A strong synergy exists between experimental synthesis and computational modeling. Theoretical predictions can guide synthetic efforts towards the most promising candidates, saving time and resources. Conversely, experimental results provide the necessary data to validate and refine computational models, creating a powerful feedback loop for discovery. evitachem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-1-propyl-1H-pyrazole, and how do reaction conditions influence yield?

- The compound is typically synthesized via cyclocondensation of β-diketones with hydrazines. For example, microwave-assisted synthesis (under controlled temperature and solvent conditions) has been reported to improve reaction efficiency and yield compared to conventional methods . Key parameters include stoichiometric ratios of precursors (e.g., acetylacetone and propyl hydrazine) and catalyst selection (e.g., acetic acid). Yield optimization often requires iterative adjustments to reaction time and temperature .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and purity. For example, methyl and propyl groups in this compound show distinct splitting patterns in ¹H NMR .

- X-ray Diffraction (XRD): Single-crystal XRD, refined using software like SHELXL , provides precise bond lengths and angles. Crystallographic data for analogous pyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid) reveal planar geometries and hydrogen-bonding networks .

- Infrared (IR) Spectroscopy: Peaks near 1600 cm⁻¹ (C=N stretching) and 3100 cm⁻¹ (N-H stretching) are diagnostic .

Q. How can computational tools like Mercury or ORTEP-3 aid in visualizing and analyzing crystal structures?

- Mercury enables overlay comparisons of crystal structures to assess packing efficiency and intermolecular interactions (e.g., π-π stacking in pyrazole derivatives) . ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for validating disorder models in crystallographic refinements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Discrepancies in bioactivity (e.g., anti-HCV vs. anticancer assays) may arise from variations in assay protocols (e.g., cell line sensitivity, concentration ranges) or structural modifications (e.g., substituent electronic effects). A systematic approach involves:

- Replicating experiments under standardized conditions (e.g., MTT assay protocols for cytotoxicity ).

- Conducting structure-activity relationship (SAR) studies to isolate functional group contributions .

- Applying multivariate statistical analysis to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. What strategies optimize the synthesis of chiral pyrazole derivatives for enantioselective applications?

- Catalytic Asymmetric Synthesis: Use of chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh complexes) to induce stereocontrol during cyclocondensation .

- Chromatographic Resolution: HPLC with chiral stationary phases (e.g., cellulose-based columns) can separate enantiomers for pharmacological testing .

- Crystallization-Induced Diastereomer Transformation: Leverage differential solubility of diastereomeric salts to enhance enantiomeric excess .

Q. How do crystallographic software packages (e.g., SHELX, WinGX) address challenges in refining disordered structures?